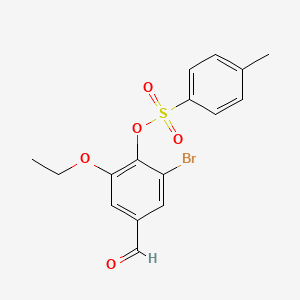
2-Bromo-6-ethoxy-4-formylphenyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-ethoxy-4-formylphenyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C16H15BrO5S and a molecular weight of 399.26 g/mol This compound is known for its unique structural features, which include a bromine atom, an ethoxy group, a formyl group, and a methylbenzenesulfonate moiety
Applications De Recherche Scientifique
2-Bromo-6-ethoxy-4-formylphenyl 4-methylbenzenesulfonate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique functional groups.
Industry: The compound can be used in the production of specialty chemicals, dyes, and polymers.
Safety and Hazards
Méthodes De Préparation
The synthesis of 2-Bromo-6-ethoxy-4-formylphenyl 4-methylbenzenesulfonate typically involves multi-step organic reactionsThe formyl group can be introduced via a formylation reaction, and finally, the sulfonate group is added through a sulfonation reaction . Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, specific catalysts, and purification steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
2-Bromo-6-ethoxy-4-formylphenyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-ethoxy-4-formylphenyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The ethoxy and sulfonate groups contribute to the compound’s solubility and binding affinity, enhancing its overall effectiveness .
Comparaison Avec Des Composés Similaires
2-Bromo-6-ethoxy-4-formylphenyl 4-methylbenzenesulfonate can be compared with similar compounds, such as:
2-Bromo-6-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-methylbenzenesulfonate: This compound has a morpholinylcarbonothioyl group instead of a formyl group, which may alter its reactivity and applications.
This compound derivatives: Various derivatives with different substituents on the phenyl ring can exhibit distinct chemical and biological properties.
Propriétés
IUPAC Name |
(2-bromo-6-ethoxy-4-formylphenyl) 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO5S/c1-3-21-15-9-12(10-18)8-14(17)16(15)22-23(19,20)13-6-4-11(2)5-7-13/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UACDOUHQNBMISF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Br)OS(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
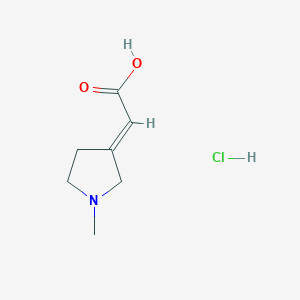
![N-[4-(5-Chlorothiophen-2-yl)butyl]-2-(5-formyl-1H-pyrrol-2-yl)acetamide](/img/structure/B2814761.png)
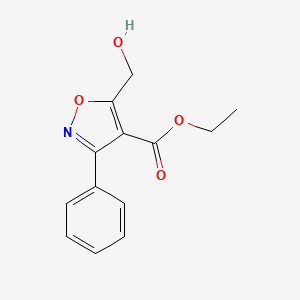
![3-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-1H-indole](/img/structure/B2814766.png)
![N-[1-(1H-Indazol-5-yl)ethyl]but-2-ynamide](/img/structure/B2814770.png)
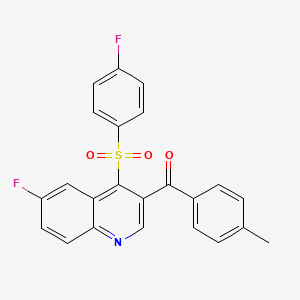

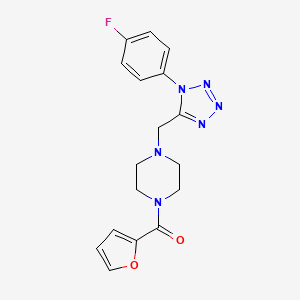

![6-methyl-4-oxo-N-[2-(trifluoromethyl)benzyl]-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2814778.png)
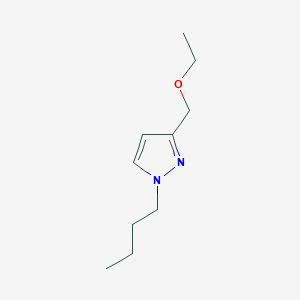
![2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl morpholine-4-carboxylate](/img/structure/B2814781.png)
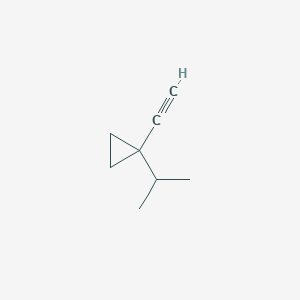
![N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2814783.png)
